molecular formula C23H19FN7O2+ B570946 ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE) CAS No. 120249-06-1

ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE)

Katalognummer: B570946
CAS-Nummer: 120249-06-1
Molekulargewicht: 444.45
InChI-Schlüssel: MOENETCLMCOREY-GFCCVEGCSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aldosterone Secretion Inhibiting Factor (1-35) is typically isolated from bovine chromaffin cells using reversed phase and ion exchange high-performance liquid chromatography (HPLC) . The peptide is purified to a high degree, ensuring its efficacy and stability for research purposes .

Industrial Production Methods

While specific industrial production methods for Aldosterone Secretion Inhibiting Factor (1-35) are not widely documented, the general approach involves large-scale cell culture techniques followed by purification using HPLC. This ensures a consistent and high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Aldosterone Secretion Inhibiting Factor (1-35) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.

Common Reagents and Conditions

The synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) typically involve reagents such as trifluoroacetic acid (TFA) for peptide bond cleavage and acetonitrile for HPLC purification .

Major Products Formed

The primary product formed from the synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) is the peptide itself, which is used in various research applications .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Aldosterone Secretion Inhibiting Factor (ASIF) is a peptide identified in bovine adrenal medulla that plays a significant role in the regulation of aldosterone secretion. This factor has garnered attention for its potential therapeutic applications, particularly in conditions associated with excessive aldosterone production. This article explores the biological activity of ASIF (1-35), including its mechanisms, effects on aldosterone secretion, and potential clinical implications.

Identification and Characteristics

ASIF was first isolated from acid extracts of bovine adrenal medulla. It was shown to inhibit aldosterone secretion by approximately 80% when stimulated by prostaglandin E1 (PGE1) in vitro. The molecular weight of ASIF is approximately 5 kDa, and it exhibits properties consistent with small peptides, as evidenced by its retention on cation exchange gels and behavior on Sephadex G-50 columns .

The mechanism through which ASIF inhibits aldosterone secretion involves interaction with specific receptors in the adrenal zona glomerulosa, the region responsible for aldosterone production. Studies indicate that ASIF may modulate intracellular signaling pathways that influence the activity of enzymes involved in steroidogenesis. For instance, it may affect the expression or activity of cytochrome P450 enzymes that are crucial for converting precursors into aldosterone .

Biological Activity and Effects

The biological activity of ASIF extends beyond aldosterone inhibition. Recent research has suggested its potential as a therapeutic agent against viral infections, specifically targeting the papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Molecular docking studies have indicated that ASIF can bind to PLpro, inhibiting its activity and thereby reducing viral replication .

Table 1: Summary of Biological Activities of ASIF (1-35)

ActivityDescription
Aldosterone Inhibition Reduces PGE1-stimulated aldosterone secretion by ~80%
Viral Inhibition Potential inhibitor of MERS-CoV PLpro, reducing viral replication
Receptor Interaction Modulates signaling pathways in adrenal zona glomerulosa

Case Studies and Research Findings

Several studies have investigated the effects of ASIF on aldosterone secretion:

  • In Vitro Studies : Research demonstrated that ASIF significantly inhibited aldosterone secretion from bovine adrenal cells under various stimulation conditions, confirming its role as an endogenous regulator .
  • Clinical Implications : Given its inhibitory effects on aldosterone, ASIF has been proposed as a novel therapeutic candidate for conditions characterized by hyperaldosteronism, such as primary hyperaldosteronism and certain cardiovascular diseases.
  • Viral Therapeutics : The discovery of ASIF's potential antiviral properties opens new avenues for research into treatments for viral infections like MERS-CoV. Its ability to inhibit PLpro indicates a dual functionality—regulating hormonal pathways while also serving as a candidate drug against specific viral targets .

Eigenschaften

CAS-Nummer

120249-06-1

Molekularformel

C23H19FN7O2+

Molekulargewicht

444.45

InChI

InChI=1S/C23H18FN7O2/c1-12-16-7-14(24)4-5-15(16)23(32)30(2)11-18-20(17-9-27-21(26)22(29-17)33-12)31-10-13(8-25)3-6-19(31)28-18/h3-7,9-10,12H,11H2,1-2H3,(H2,26,27)/p+1/t12-/m1/s1

InChI-Schlüssel

MOENETCLMCOREY-GFCCVEGCSA-O

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=C(C4=CN=C(C(=N4)O1)N)[N+]5=C(N3)C=CC(=C5)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.